Cas no 828-51-3 (Adamantane-1-carboxylic acid)

Adamantane-1-carboxylic acid structure
Adamantane-1-carboxylic acid structure
상품 이름:Adamantane-1-carboxylic acid
CAS 번호:828-51-3
MF:C11H16O2
메가와트:180.243543624878
MDL:MFCD00074720
CID:40026
PubChem ID:13235

Adamantane-1-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • Adamantane-1-carboxylic acid
    • tricyclo(3.3.1.13,7)decane-1-carboxylic acid
    • 1-Adamantan Carboxylic Acid
    • 1-Adamantanecarboxylic acid
    • 1-adamantanemethanol
    • Adamantoic Acid
    • 1-Adamantanecarboxylic
    • 1-ADAMANTOIC ACID
    • 1-adamantylmethanoic acid
    • 1-Carboxyadamantane
    • adamant-1-ylcarboxylic acid
    • adamantanecarboxylic acid
    • adamantyl-1-carboxylic acid
    • adamantylcarboxylic acid
    • RARECHEM AQ TC 1001
    • Tricyclo[3.3.1.1(3,7)]decan-1-Carboxylic acid
    • 1-Adamantanecarboxylic acid (6CI, 7CI, 8CI)
    • 1-Adamantane-1-carboxylic acid
    • 1-Adamantylcarboxylic acid
    • Adamantan-1-carboxylic acid
    • NSC 94182
    • DTXSID40870784
    • NSC94182
    • AM20090817
    • EINECS 212-584-6
    • InChI=1/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13
    • W-104157
    • F3095-4882
    • adamantane 1-carboxylic acid
    • NSC 193481
    • 1-adamantanecarboxylate (AC)
    • AC-10625
    • 828-51-3
    • 2-(4-Methyl-1H-pyrazol-1-yl)propanoicacid
    • FS-2534
    • P21153
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid
    • Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
    • AKOS000119833
    • 1-Adamantanecarboxylic Acid (purified by sublimation)
    • Tricyclo[3.3.1.13,7]-decane-2-carboxylic acid
    • AS-14252
    • Enamine_000586
    • CHEMBL5186120
    • SCHEMBL19557168
    • CHEMBL170568
    • (3r,5r,7r)-adamantane-1-carboxylic acid
    • 1-admantanecarboxylic acid
    • 3-ADAMANTANECARBOXYLIC ACID
    • PB33810
    • NSC-94182
    • EN300-16776
    • GEO-04336
    • (3R,5S,7s)-adamantane-1-carboxylic acid
    • AKOS017344869
    • Tricyclo[3.3.1.1(3,7)-]decane-1-carboxylic acid
    • CS-W017189
    • admantane carboxylic acid
    • AKOS005198690
    • Tricyclo[3.3.1.1<3,7>]-decane-1-carboxylic acid
    • BDBM50111977
    • Labotest-bb lt00436929
    • SCHEMBL19557166
    • Oprea1_849468
    • BP-10550
    • A0742
    • BCP18124
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
    • adamantane carboxylic acid
    • FT-0607296
    • MFCD00074720
    • 1-adamantyl carboxylic acid
    • 2-Adamantane-1-carboxylic acid
    • HMS1395K14
    • SCHEMBL12714
    • Tricyclo[3.3.1.13,7]-decane-1-carboxylic acid
    • adamantanecarboxylate
    • NS00042478
    • 1-Adamantanecarboxylic acid, 99%
    • AI3-52431
    • DS-009693
    • STK299270
    • DB-003855
    • AN-632/40971698
    • 1-adamantane carboxylic acid
    • SCHEMBL26217176
    • 1-Adamantanecarboxylic Acid; 1-Adamantane-1-carboxylic Acid; 1-Adamantylcarboxylic Acid; 1-Carboxyadamantane; NSC 94182; Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
    • MDL: MFCD00074720
    • 인치: 1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
    • InChIKey: JIMXXGFJRDUSRO-UHFFFAOYSA-N
    • 미소: O=C(C12CC3CC(C1)CC(C3)C2)O
    • BRN: 1910637

계산된 속성

  • 정밀분자량: 180.11500
  • 동위원소 질량: 180.11503
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 216
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 토폴로지 분자 극성 표면적: 37.3
  • 표면전하: 0

실험적 성질

  • 색과 성상: 결정.
  • 밀도: 0.9976 (rough estimate)
  • 융해점: 173.0 to 177.0 deg-C
  • 비등점: 304.7°C at 760 mmHg
  • 플래시 포인트: 142℃
  • 굴절률: 1.4910 (estimate)
  • 수용성: Insoluble in water. Solubility in methanol gives very faint turbidity. Soluble in ethanol, chloroform, and dichloromethane.
  • PSA: 37.30000
  • LogP: 2.28740
  • FEMA: 3475
  • 용해성: 물에 녹지 않다.

Adamantane-1-carboxylic acid 보안 정보

Adamantane-1-carboxylic acid 세관 데이터

  • 세관 번호:2916209090
  • 세관 데이터:

    ?? ?? ??:

    2916209090

    개요:

    2916209090 기타 (에폭시탄화수소 \ 에폭시 \ 에폭시) 일원 카르복실산 (산무수 \ 아세틸할로겐, 과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    2916209090 기타 환탄기, 환탄기 또는 환에테르기 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산화물 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: AB (수입화물검사증서, 수출화물검사증서)??? ??:6.5% General tariff:30.0%

Adamantane-1-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
A208200-250g
Adamantoic Acid
828-51-3
250g
$ 161.00 2023-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0742-25G
1-Adamantanecarboxylic Acid
828-51-3 >98.0%(GC)(T)
25g
¥360.00 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003097-100g
Adamantane-1-carboxylic acid
828-51-3 98%
100g
¥115 2024-05-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1803769451-5g
Adamantane-1-carboxylic acid
828-51-3
5g
¥ 29.1 2024-07-19
Enamine
EN300-16776-2.5g
adamantane-1-carboxylic acid
828-51-3 95%
2.5g
$25.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A83510-500g
Adamantane-1-carboxylic acid
828-51-3 98%
500g
¥338.0 2022-04-28
Enamine
EN300-16776-10.0g
adamantane-1-carboxylic acid
828-51-3 95%
10.0g
$27.0 2023-07-08
SHENG KE LU SI SHENG WU JI SHU
sc-237461-5 g
1-Adamantanecarboxylic acid,
828-51-3
5g
¥165.00 2023-07-11
Life Chemicals
F3095-4882-1g
adamantane-1-carboxylic acid
828-51-3 95%+
1g
$21.0 2023-09-06
Life Chemicals
F3095-4882-10g
adamantane-1-carboxylic acid
828-51-3 95%+
10g
$84.0 2023-09-06

Adamantane-1-carboxylic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt → 5 °C; 0 - 5 °C
1.2 Solvents: tert-Butanol ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10 - 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
참조
Synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide
Li, Keyan; et al, Yingyong Huagong, 2009, 38(8), 1178-1180

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid
참조
Reactivity of (fluoroalkyl)adamantanes and their derivatives. III. Synthesis of (fluoroalkyl)adamantanecarboxylic acids
Nazarova, M. P.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(3), 565-71

합성회로 3

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, rt
참조
A new method for the protection of carboxylic acids with a triisopropylsiloxymethyl group
Yoshimura, Hikaru; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(10), 1334-1339

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid ;  5 min, 15 - 20 °C; 2 min, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor
Fukuyama, Takahide; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1288-1293

합성회로 5

반응 조건
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  19 h, rt
참조
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

합성회로 6

반응 조건
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
참조
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

합성회로 7

반응 조건
1.1 Solvents: Acetonitrile ,  Water ;  65 min
참조
Hydroxymethylaniline Photocages for Carboxylic Acids and Alcohols
Skalamera, Djani; et al, Journal of Organic Chemistry, 2017, 82(23), 12554-12568

합성회로 8

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Carbon tetrachloride ;  rt → 15 °C
1.2 10 - 15 °C
1.3 Solvents: tert-Butanol ;  1 h, 10 - 15 °C; 30 min, 10 - 15 °C
1.4 Reagents: Water ;  cooled
참조
Synthesis of 2-(3-hydroxy-1-adamantyl)-2-glyoxylic acid
Li, Jingke; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(4), 251-253

합성회로 9

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride
참조
Synthesis of carboxylic acids from alkanes by transcarboxylation. A novel transfunctionalization reaction involving a hydride transfer
Lazzeri, Veronique; et al, New Journal of Chemistry, 1992, 16(4), 521-4

합성회로 10

반응 조건
1.1 Reagents: Sulfuric acid
참조
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
참조
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; et al, Chemical Science, 2021, 12(37), 12365-12376

합성회로 12

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Hexane ;  5 h, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Convenient synthesis of adamantyl-substituted lactams via uncatalyzed Staudinger reaction
Liu, Mingshun; et al, Synthetic Communications, 2013, 43(7), 1055-1062

합성회로 13

반응 조건
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

합성회로 14

반응 조건
1.1 Reagents: 2-Methyl-2-butanol ,  Sulfuric acid Solvents: Heptane ;  3 h, 20 - 25 °C; 1 h, 25 °C → 0 °C
참조
Scalable Palladium-Catalyzed C(sp3)-H Carbonylation of Alkylamines in Batch and Continuous Flow
Zakrzewski, Jacek; et al, Organic Process Research & Development, 2023, 27(4), 649-658

합성회로 15

반응 조건
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: Triethylamine
참조
3-Butenyl esters as convenient protecting groups for carboxylic acids
Barrett, Anthony G. M.; et al, Tetrahedron Letters, 1989, 30(52), 7317-20

합성회로 16

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid, homopolymer, compd. with pyridine
참조
Synthetic methods and reactions. 164. Efficient and mild nitrosolysis of methyl aryl and methyl tert-alkyl(polycycloalkyl) ketones to their corresponding carboxylic acids with sodium nitrite/pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1991, (1), 41-3

합성회로 17

반응 조건
1.1 Reagents: N,N-Dimethylaniline ,  Aluminum chloride Solvents: Dichloromethane
참조
Mild deprotection of methyl, benzyl, methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and β-(trimethylsilyl)ethoxymethyl esters with AlCl3-N,N-dimethylaniline
Akiyama, Takahiko; et al, Synthetic Communications, 1994, 24(15), 2179-85

합성회로 18

반응 조건
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
참조
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

합성회로 19

반응 조건
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
참조
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

합성회로 20

반응 조건
1.1 Reagents: Tributyltin oxide Solvents: Toluene
참조
Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide
Salomon, Claudio J.; et al, Journal of Organic Chemistry, 1994, 59(24), 7259-66

합성회로 21

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride ,  tert-Butanol ;  rt → 5 °C; 2 h, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
참조
Synthesis of N-(4-chlorophenyl)tricyclo[3.3.1.13,7]decane-1-carboxamide [N-(4-chlorophenyl)-1-adamantanecarboxamide]
Wan, You Zhi; et al, Beijing Huagong Daxue Xuebao, 2007, 34(5), 487-489

합성회로 22

반응 조건
참조
Carboxylic acids: synthesis with retention of the functional group
Vedantham, P.; et al, Science of Synthesis, 2006, 20, 265-305

합성회로 23

반응 조건
1.1 Reagents: Sulfuric acid
참조
1-Adamantanol nitrates in the Koch-Haaf reaction
Moiseev, I. K.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(5), 1117-18

합성회로 24

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water
참조
Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with Oxone
Ashford, Scott W.; et al, Journal of Organic Chemistry, 2001, 66(4), 1523-1524

합성회로 25

반응 조건
1.1 Reagents: Oxygen Solvents: Ethyl acetate ,  Water ;  30 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
참조
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions
Xu, Jun; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(43), 14119-14125

합성회로 26

반응 조건
1.1 Reagents: Sodium cyanide ,  Pyridinium chlorochromate Solvents: Tetrahydrofuran
참조
Modified pyridinium chlorochromate oxidation of aldehydes to carbamoyl azides/acyl azides or carboxylic acids
Reddy, P. Satyanarayana; et al, Synthetic Communications, 1988, 18(5), 545-51

합성회로 27

반응 조건
1.1 Reagents: Acetic anhydride ,  Fuming nitric acid Solvents: Acetonitrile ;  12 h, 0 °C → rt; rt → 0 °C; 0 °C
1.2 Reagents: Diisopropylethylamine ;  neutralized, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt; 12 - 18 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives
Capilato, Joseph N.; et al, Organic & Biomolecular Chemistry, 2021, 19(24), 5298-5302

합성회로 28

반응 조건
1.1 Reagents: Sulfuric acid
참조
Compounds with urotropine structure. XVII. Adamantane-1-carboxylic acid
Stetter, Hermann; et al, Chemische Berichte, 1960, 93, 1161-6

합성회로 29

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Anisole ;  24 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; et al, Journal of Catalysis, 2022, 408, 165-172

합성회로 30

반응 조건
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  19 h, rt
참조
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

합성회로 31

반응 조건
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  24 h, reflux
참조
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

합성회로 32

반응 조건
1.1 Reagents: Sodium hypochlorite ,  Lithium hypochlorite Solvents: Ethanol
1.2 Reagents: Sodium pyrosulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Lithium hypochlorite-clorox as a novel oxidative mixture for methyl ketones and methyl carbinols
Madler, M. M.; et al, Organic Preparations and Procedures International, 1998, 30(2), 230-234

Adamantane-1-carboxylic acid Raw materials

Adamantane-1-carboxylic acid Preparation Products

Adamantane-1-carboxylic acid 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:828-51-3)1-Adamantanecarboxylic acid
sfd6801
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:828-51-3)1-Adamantanecarboxylic acid
2466851
순결:98%
재다:Company Customization
가격 ($):문의